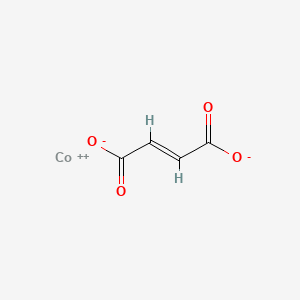
Cobalt(II) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) fumarate is an inorganic compound that consists of cobalt ions coordinated with fumarate ligandsThe compound typically forms coordination polymers, where cobalt ions are linked by fumarate ligands, creating extended network structures .
Méthodes De Préparation
Cobalt(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of cobalt(II) chloride hexahydrate or cobalt(II) nitrate hexahydrate with sodium fumarate in the presence of water. The reaction typically proceeds under mild conditions, and the resulting product is isolated by filtration and drying . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cobalt(II) fumarate undergoes several types of chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The fumarate ligands in this compound can be substituted with other ligands, such as nicotinamide, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cobalt(II) fumarate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Gas Adsorption: The porous structure of this compound coordination polymers makes them suitable for gas adsorption applications, such as carbon dioxide capture.
Magnetic Materials: This compound exhibits interesting magnetic properties and is studied for its potential use in magnetic materials and single-ion magnets.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of cobalt(II) fumarate in its various applications involves its ability to coordinate with other molecules and ions. In catalysis, the cobalt ions can activate substrates and facilitate chemical transformations. In gas adsorption, the porous structure allows for the capture and storage of gas molecules. The magnetic properties arise from the coordination environment of the cobalt ions and their interactions with the fumarate ligands .
Comparaison Avec Des Composés Similaires
Cobalt(II) fumarate can be compared with other cobalt(II) coordination compounds, such as cobalt(II) succinate and cobalt(II) maleate. These compounds share similar coordination environments but differ in the nature of the dicarboxylate ligands. This compound is unique in its ability to form extended network structures with fumarate ligands, which can influence its properties and applications .
Similar compounds include:
- Cobalt(II) succinate
- Cobalt(II) maleate
- Cobalt(II) oxalate
- Cobalt(II) malonate
Propriétés
Numéro CAS |
85187-42-4 |
|---|---|
Formule moléculaire |
C4H2CoO4 |
Poids moléculaire |
172.99 g/mol |
Nom IUPAC |
(E)-but-2-enedioate;cobalt(2+) |
InChI |
InChI=1S/C4H4O4.Co/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
Clé InChI |
RKHIWEUVOCCWMO-TYYBGVCCSA-L |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].[Co+2] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


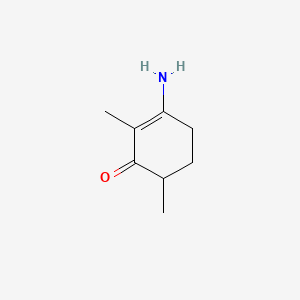
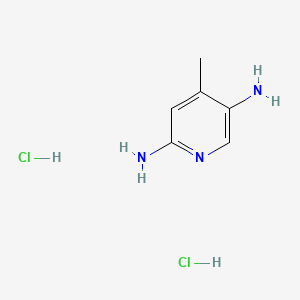

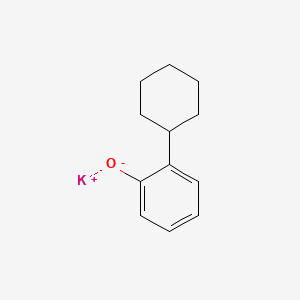
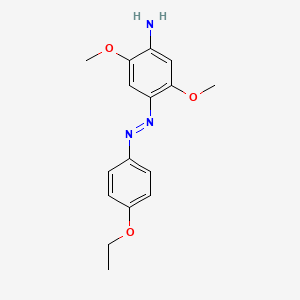
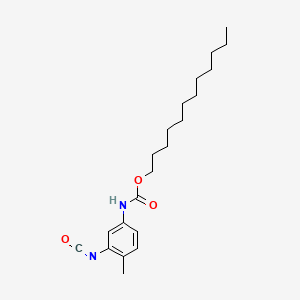

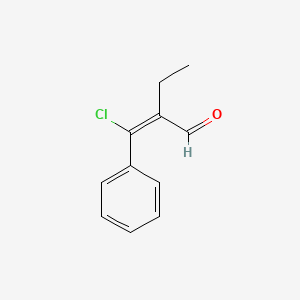
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
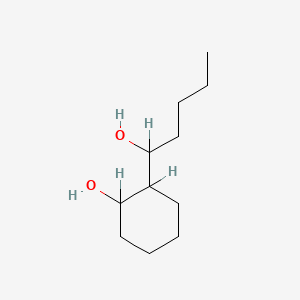
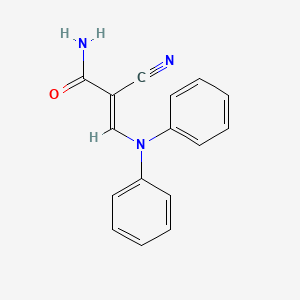
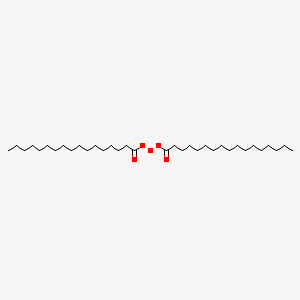
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)

